Vimirogant

Content Navigation

CAS Number

Product Name

IUPAC Name

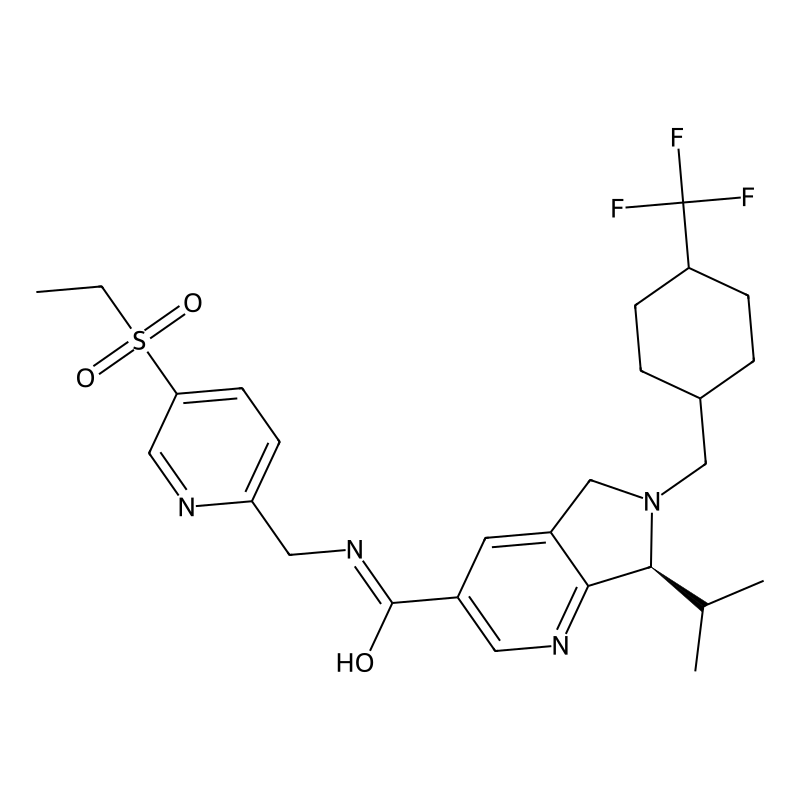

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Key Characteristics

Vimirogant (also known as VTP-43742 hydrochloride) functions as an inverse agonist of the retinoid-associated orphan receptor γt (RORγt) [1] [2] [3]. RORγt is the master transcription factor for the differentiation and function of T helper 17 (Th17) cells [3]. By inhibiting RORγt, this compound suppresses the development of Th17 cells and their production of pro-inflammatory cytokines, particularly IL-17A [1] [3]. This mechanism offers a novel, upstream approach to modulating a pathway critically involved in multiple autoimmune conditions.

The table below summarizes the core quantitative and mechanistic data for this compound:

| Property | Description / Value |

|---|---|

| Primary Target | RORγt (Nuclear Receptor) [1] [3] |

| Mechanism | Inverse Agonist [1] [2] |

| Binding Affinity (Ki) | 3.5 nM [1] |

| In Vitro Cellular Potency (IC₅₀) | 17 nM (for RORγt reporter assay) [1] |

| Selectivity | >1000-fold selective for RORγt over RORα and RORβ isoforms [1] |

| Key Cellular Effect | Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) without affecting Th1, Th2, or Treg cell pathways [1] |

| Administration | Oral [1] |

This mechanism is situated within a broader inflammatory signaling pathway, which can be visualized as follows:

This compound inhibits RORγt, a key driver of the pro-inflammatory Th17 pathway.

Experimental Research Applications

In a research context, this compound is used as a tool compound to precisely probe the biology of the RORγt pathway and its role in disease models.

- Th17 Cell Biology Studies: Researchers use this compound to selectively inhibit RORγt in in vitro T-cell differentiation assays. This helps delineate the specific contributions of Th17 cells and IL-17 to immune responses, separate from other T-helper lineages like Th1 or Th2 [1].

- Preclinical Disease Modeling: The compound is investigated in animal models of Th17-driven diseases. Its high selectivity allows scientists to test the hypothesis that targeting RORγt can alleviate pathology in conditions like psoriasis, multiple sclerosis, and inflammatory bowel disease without the broader immunosuppression caused by other mechanisms [2] [3].

Development Status and Potential

Despite its promising preclinical profile, this compound's clinical development for autoimmune diseases has been discontinued [4]. It was previously evaluated in clinical trials for plaque psoriasis and multiple sclerosis but is no longer being actively developed for these indications [4]. The compound reached Phase II trials for dry eye disease, a condition also linked to inflammation, before this development pathway was completed [4].

The research around this compound remains significant as it helped validate RORγt as a viable drug target for autoimmune diseases. The search for effective and safe oral RORγt inhibitors continues in the pharmaceutical industry, building on the foundational work with compounds like this compound [2] [3].

Key Takeaways for Researchers

- This compound is a well-characterized chemical probe with high potency and exceptional selectivity for RORγt, making it a valuable tool for foundational immunology research.

- Its primary research application lies in mechanistically dissecting the IL-23/Th17/IL-17 axis and evaluating the therapeutic potential of RORγt inhibition in preclinical models.

- While no longer in clinical development, this compound's profile informs the ongoing pursuit of RORγt antagonists, underscoring the continued interest in this target for novel oral therapies.

References

- 1. hydrochloride (VTP-43742 hydrochloride) this compound [abmole.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in ... [sciencedirect.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in ... [pmc.ncbi.nlm.nih.gov]

- 4. - AbbVie/Vitae Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

Vimirogant scientific overview

Vimirogant at a Glance

| Attribute | Details |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2] |

| Target | Nuclear receptor subfamily 1 group F member 3 (another name for RORγt) [3] |

| Primary Indication (in trials) | Plaque Psoriasis, Psoriatic Arthritis [1] |

| Highest Development Phase | Discontinued after Phase II for psoriasis/psoriatic arthritis; Phase II for Dry Eye Syndromes (status unclear) [1] [3] |

| Originator Organizations | Vitae Pharmaceuticals (later acquired by Allergan, which merged into AbbVie) [3] |

Scientific Data & Mechanism

This compound was designed as a potent, selective, and orally active inhibitor of the RORγt protein [2]. This protein is a master regulator of the development and function of T-helper 17 (Th17) cells [4]. By acting as an inverse agonist on RORγt, this compound aimed to suppress the differentiation of Th17 cells and the subsequent secretion of key pro-inflammatory cytokines like IL-17A [2], which is a central driver in the pathogenesis of psoriasis [5] [6] [4].

The following diagram illustrates the targeted signaling pathway and the proposed point of intervention for this compound.

Figure 1: Proposed mechanism of this compound. The drug aimed to inhibit the RORγt transcription factor, a key regulator in the IL-23/Th17/IL-17 inflammatory axis central to psoriasis pathogenesis.

Quantitative Profiling Data

The table below consolidates key quantitative data from preclinical studies, which established the foundation for its clinical development.

| Assay / Parameter | Result | Context / Significance |

|---|---|---|

| Binding Affinity (Ki) | 3.5 nM [2] | High affinity for the RORγt target. |

| In Vitro IC₅₀ | 17 nM [2] | Potency in a cellular assay. |

| Selectivity | >1000-fold vs. RORα & RORβ [2] | Highly selective for RORγt over related isoforms, reducing risk of off-target effects. |

| Mouse Splenocyte IC₅₀ | 57 nM [2] | Potency in inhibiting IL-17A secretion from primary mouse cells. |

| Human PBMC IC₅₀ | 18 nM [2] | Potency in inhibiting IL-17A secretion from primary human immune cells. |

Reported Experimental Models

The search results indicate that the following experimental models were used to evaluate this compound, though specific protocols are not detailed.

- In Vivo Efficacy: The compound was tested in the MOG³⁵⁻⁵⁵/CFA immunized mouse model of Experimental Autoimmune Encephalomyelitis (EAE). In this model, oral administration of this compound significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [2].

- In Vitro Models: Studies used mouse splenocytes and activated human peripheral blood mononuclear cells (hPBMCs) to assess the drug's effect on Th17 cell differentiation and IL-17A secretion [2].

- Clinical Trials: Phase I and Phase I/II trials were conducted. One Phase I/II study in plaque psoriasis patients reportedly saw no serious adverse events, with all study subjects completing dosing [1].

Development Status & Future Potential

According to drug databases, this compound's development for autoimmune disorders, multiple sclerosis, plaque psoriasis, and psoriatic arthritis is listed as discontinued [1] [3]. While it was also investigated for Dry Eye Syndromes, its current status for that indication is unclear [1] [3].

The discontinuation underscores the challenges in drug development. However, the scientific approach of targeting the RORγt pathway remains valid and continues to be an area of active research for the treatment of autoimmune diseases like psoriasis [6] [4].

References

- 1. Delving into the Latest Updates on this compound with Synapse [synapse.patsnap.com]

- 2. This compound (VTP-43742) | RORγt Inhibitor | MedChemExpress [medchemexpress.com]

- 3. This compound - AbbVie/Vitae Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. Experimental pharmacological management of psoriasis [dovepress.com]

- 5. Latest Advances for the Treatment of Chronic Plaque ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Advances in Psoriasis: From Biologics to ... [mdpi.com]

Vimirogant discovery and development

Drug Profile Overview

The table below summarizes the core identity and status of Vimirogant.

| Attribute | Details |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | AGN-242428, VTP-43742, VTP43742 [1] [2] |

| CAS Registry | 1802706-04-2 (free form); 1802678-42-7 (hydrochloride salt) [3] [4] |

| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [3] [1] |

| Originator | Vitae Pharmaceuticals (later acquired by AbbVie/Allergan) [2] |

| Highest Phase | Discontinued in Phase 2 [1] [2] |

| Mechanism of Action | Potent, selective, and orally active RORγt inverse agonist [4] [3] [1] |

Pharmacological & Chemical Data

The following table consolidates the quantitative biological activity and chemical properties of this compound.

| Property | Details |

|---|---|

| Biological Activity (Ki) | 3.5 nM for RORγt [4] [3] |

| Biological Activity (IC₅₀) | 17 nM for RORγt inhibition [4] [3] |

| Selectivity | >1000-fold selectivity vs. RORα and RORβ isotypes [4] [3] |

| Cellular Activity (IC₅₀) | 57 nM (inhibition of IL-17A from mouse splenocytes); 18 nM (inhibition of IL-17A from hPBMCs) [4] [3] |

| Purity | ≥99.0% (for hydrochloride salt) [4] |

| Solubility | Hydrochloride salt: 100 mg/mL in DMSO, 50 mg/mL in Ethanol [4] |

| Form Stability | The free form is prone to instability; the hydrochloride salt is a stable form with retained biological activity [3] |

Mechanism of Action and Signaling Pathway

This compound is a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist [4] [3] [1]. RORγt is a master transcription factor for the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17) [5]. The IL-17 pathway is a central driver in several autoimmune diseases.

The diagram below illustrates the signaling pathway targeted by this compound.

This compound inhibits the RORγt pathway to suppress IL-17-driven inflammation.

Clinical Development Timeline

This compound was investigated for several autoimmune conditions. The table below outlines its clinical trial history for different indications.

| Indication | Highest Phase | Status | Key Dates/Notes |

|---|---|---|---|

| Plaque Psoriasis | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was listed as started in November 2017 [1]. |

| Psoriatic Arthritis | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was listed as started in August 2015 [1]. |

| Dry Eye Syndromes | Phase 2 | Discontinued [1] [2] | A Phase 2 trial was completed in March 2022 [2]. |

| Multiple Sclerosis | - | Discontinued [2] | Development for this indication was also halted. |

Experimental Protocols & Research Notes

Detailed experimental methodologies used in the primary research and clinical trials for this compound are not fully detailed in the available public sources. For complete protocols, it is recommended to consult the original peer-reviewed articles or clinical trial registry reports, which are not fully captured in the current search results.

In-Vivo Evidence: In a mouse experimental autoimmune encephalomyelitis (EAE) model, oral administration of this compound significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].

Conclusion and Context

This compound was a promising, potent, and selective oral RORγt inhibitor that advanced to Phase 2 clinical trials for several autoimmune diseases. However, its development has been discontinued across all indications [1] [2] [5]. This outcome is part of a broader trend, as the development of RORγt inhibitors has faced challenges, including lack of efficacy or safety concerns in clinical trials, leading to none yet achieving market approval [5].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. - AbbVie/Vitae Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

- 3. This compound (VTP-43742) | RORγt Inhibitor [medchemexpress.com]

- 4. hydrochloride (VTP-43742 hydrochloride) this compound [abmole.com]

- 5. RORγt inhibitors in clinical development for the treatment ... [pubmed.ncbi.nlm.nih.gov]

Vimirogant Preclinical Profile Summary

The table below consolidates the key quantitative data from preclinical studies on Vimirogant (VTP-43742).

| Aspect | Details and Quantitative Data |

|---|---|

| Drug Type & Target | Small molecule drug; RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2]. |

| Key Molecular Targets | • RORγt: Ki (binding affinity) = 3.5 nM; IC50 (functional inhibition) = 17 nM [2]. • Selectivity: >1000-fold selectivity for RORγt over RORα and RORβ isotypes [2]. | | In Vitro Efficacy | • Human PBMCs: Inhibits IL-17A secretion (IC50 = 18 nM) [2]. • Human Whole Blood: Inhibits IL-17A secretion (IC50 = 192 nM) [2]. • Mouse Splenocytes: Inhibits Th17 cell differentiation and IL-17A secretion (IC50 = 57 nM). No significant effect on Th1, Th2, or Treg cell differentiation at this concentration [2]. | | In Vivo Efficacy | In mouse EAE model, oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. | | Clinical Status | Discontinued after Phase 2 trials for plaque psoriasis and psoriatic arthritis [1]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the key experiments cited in the preclinical data.

In Vitro Assays

- Target Potency and Selectivity: The inhibitory concentration (IC50) of 17 nM for RORγt and the high selectivity over related isotypes were likely determined using competitive binding assays and reporter gene assays in cell lines engineered to express RORγt, RORα, or RORβ [2].

- Cellular Functional Assays:

- Human PBMC/Whole Blood Assay: Peripheral blood mononuclear cells (PBMCs) or fresh whole blood from human donors were stimulated (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of a this compound concentration gradient. After incubation, levels of IL-17A in the supernatant were measured by ELISA to determine the IC50 [2].

- Mouse Splenocyte Differentiation Assay: Splenocytes isolated from mice were cultured under specific polarizing conditions to drive T-cell differentiation into Th1, Th2, Th17, or Treg lineages. This compound was added to the Th17-polarizing culture. The effect on Th17 differentiation was assessed by flow cytometry (for key transcription factor RORγt and surface markers) and ELISA for IL-17A in the culture medium. Its specificity was confirmed by assessing its minimal impact on other T-helper cell lineages under their respective polarizing conditions [2].

In Vivo Model

- Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a standard model for studying Th17-driven autoimmune diseases like multiple sclerosis. Mice were immunized with myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) to induce disease. This compound hydrochloride was administered orally at a specified dose and regimen. Mice were monitored for clinical symptoms of paralysis. At the endpoint, spinal cord tissue was collected for histological analysis to score demyelination (e.g., with Luxol Fast Blue stain) and for quantitative PCR (qPCR) to measure mRNA levels of inflammatory markers (e.g., IL-17A, IL-23, TNF-α) [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanistic pathway targeted by this compound and the logical flow of its preclinical validation.

This compound's pathway inhibition and preclinical validation flow.

Research Implications and Context

This compound was investigated as a potential oral therapy for autoimmune diseases by targeting the IL-23/Th-17 axis, which is a crucial pathway in diseases like psoriasis [3] [4]. Its high potency and selectivity made it a promising candidate. However, its development was discontinued after Phase II trials [1]. For researchers, this compound remains a valuable tool for understanding RORγt biology and a reference point for the development of other RORγt-targeting therapies.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound hydrochloride (Synonyms: VTP-43742 ... [medchemexpress.com]

- 3. Small Molecules in the Management of Psoriasis and ... [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Advances in Psoriasis: From Biologics to ... [mdpi.com]

Vimirogant research and development timeline

Biochemical Profile & Preclinical Data

For researchers requiring technical specifications, the table below consolidates key quantitative data from biochemical and cellular assays.

| Parameter | Value | Experimental Context |

|---|---|---|

| Ki (Binding Affinity) | 3.5 nM [1] | Direct binding to RORγt |

| IC₅₀ (Functional Activity) | 17 nM [1] | RORγt reporter gene assay |

| Selectivity | >1000-fold vs. RORα and RORβ isotypes [1] | Selectivity profiling |

| Cellular Activity (IL-17A Inhibition) | IC₅₀ = 18 nM (hPBMCs) [1] | IL-17A secretion from activated human peripheral blood mononuclear cells |

| Cellular Activity (IL-17A Inhibition) | IC₅₀ = 192 nM (Human Whole Blood) [1] | IL-17A secretion in human whole blood assay |

| Cellular Activity (Mouse Th17) | IC₅₀ = 57 nM [1] | Inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes |

The Role of RORγt in Psoriasis Pathogenesis

Vimirogant targeted the IL-23/Th17 immune axis, which plays a central role in psoriasis pathogenesis [2] [3]. The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a master transcription factor for the differentiation and function of Th17 cells. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which drive keratinocyte proliferation and the sustained inflammation seen in psoriatic plaques [4].

Unlike biologic drugs that target single cytokines (e.g., IL-17 or IL-23 inhibitors), an orally available RORγt antagonist like this compound aimed to suppress the entire Th17 pathway at a transcriptional level, offering a broader mechanism to modulate the disease [4] [3]. The following diagram illustrates this targeted pathway.

Figure 1: this compound's mechanism of action as a RORγt antagonist in the IL-23/Th17 pathway. By inhibiting RORγt, it aims to suppress Th17 cell differentiation and the subsequent release of pro-inflammatory cytokines that drive psoriasis.

Experimental & Clinical Trial Protocols

While detailed laboratory manuals are not available in the public domain, the general workflow for key experiments is outlined below.

General Workflow for RORγt Antagonist Experiments The discovery and optimization of RORγt antagonists like this compound and the more recent BI 730357 typically involved a multi-stage process [4], as visualized below.

Figure 2: A generalized drug discovery workflow for RORγt antagonists, from initial screening to candidate selection.

Key Methodologies from the Literature:

- Primary In Vitro Assay: A RORγt reporter gene assay (RGA) is standard. This assay measures a compound's ability to inhibit RORγt-driven transcription of a luciferase reporter in engineered cells. The output is an IC₅₀ value (concentration for 50% inhibition) [4].

- Binding Assay: A fluorescence polarization (FP) binding assay can be used to determine the direct binding affinity to the RORγt ligand-binding domain (LBD), yielding a Kᵢ value [4].

- Cellular Potency: The functional activity is tested in primary immune cells. A common method is measuring the inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) or in a human whole blood assay, which provides a more physiologically relevant IC₅₀ [1].

- In Vivo Efficacy: The standard model is the experimental autoimmune encephalomyelitis (EAE) model in mice, which is a model for multiple sclerosis. For psoriasis, pre-clinical efficacy can be assessed in various imiquimod- or IL-23-induced skin inflammation models [5] [1].

Context in the Competitive Landscape

This compound was part of an early wave of small-molecule RORγt antagonists entering clinical trials [4]. Its discontinuation in 2018 for psoriasis and other autoimmune indications highlights the challenges in developing this drug class. However, research into targeting RORγt remains active, with other candidates like BI 730357 (Boehringer Ingelheim) and JTE-451 advancing into later-stage clinical trials [4].

References

- 1. This compound (VTP-43742) | RORγt Inhibitor [medchemexpress.com]

- 2. Experimental Pharmacological Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Advances in Psoriasis: From Biologics to ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Series of Pyrazinone RORγ Antagonists ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. - AbbVie/Vitae Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

Drug Overview and Mechanism of Action

The table below summarizes the core identification and mechanistic information available for Vimirogant.

| Property | Description |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] [2] [3] |

| Biological Activity | Inhibits Th17 cell differentiation and IL-17A secretion (IC₅₀ = 57 nM in mouse splenocytes) [3] |

| Selectivity | >1000-fold selective for RORγt versus RORα and RORβ isotypes [3] |

| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [1] [3] |

| CAS Registry Number | 1802706-04-2 [1] |

This diagram illustrates the role of RORγt in the immune signaling pathway and the point of inhibition by this compound:

Research and Development Status

This compound was primarily investigated for the treatment of autoimmune diseases, including plaque psoriasis, psoriatic arthritis, and dry eye syndromes [4] [1]. The highest phase of development reached was Phase II [4] [1]. However, according to the databases, development for all indications has been discontinued [4] [1]. This discontinuation is the most likely reason for the lack of detailed human pharmacokinetic data.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in ... [sciencedirect.com]

- 3. hydrochloride (VTP-43742 hydrochloride) this compound [abmole.com]

- 4. - AbbVie/Vitae Pharmaceuticals - AdisInsight this compound [adis.springer.com]

Vimirogant (AGN-242428 / VTP-43742) Overview

The table below summarizes the core information available for Vimirogant.

| Attribute | Description |

|---|---|

| Drug Type | Small Molecule [1] |

| Mechanism of Action | RORγt (RAR-related orphan receptor gamma) inverse agonist [1] |

| Primary Target | RORγt (also referred to as RAR-related orphan receptor gamma 2) [1] |

| Highest Phase of Development | Discontinued after Phase 2 [1] |

| Investigated Indications | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |

| Originator Organization | Allergan (now part of AbbVie) [1] |

Pharmacodynamics and Mechanism of Action

This compound was designed as a selective inverse agonist of the RORγt receptor [1].

- Role of RORγt: The RORγt protein is a master transcriptional regulator responsible for the development and function of T-helper 17 (Th17) cells [2] [3].

- The Th17 Pathway in Psoriasis: In psoriasis, immune system dysregulation activates dendritic cells to produce cytokines like IL-23. IL-23 stabilizes Th17 cells, which subsequently produce pro-inflammatory cytokines, including IL-17 and IL-22. These cytokines act on keratinocytes in the skin, driving the inflammation and excessive cell proliferation characteristic of psoriatic plaques [2] [3].

- This compound's Action: By acting as an inverse agonist at RORγt, this compound aimed to directly inhibit the differentiation and function of Th17 cells at the transcriptional level. This would, in theory, reduce the production of IL-17 and other downstream inflammatory mediators, interrupting a key pathogenic pathway in psoriasis [1].

The following diagram illustrates this targeted pathway and the proposed site of this compound's action.

This compound inhibits RORγt to suppress the Th17 cell pathway in psoriasis.

Quantitative Data from Clinical Trials

Publicly available data from the Phase 2 trial is limited and heavily redacted. The information confirms the trial was a dose-finding study but does not provide specific efficacy metrics [1].

| Trial Phase | Evaluation | Dosing Group | Reported Outcome (from source) |

|---|---|---|---|

| Phase 2 | Efficacy & Safety | Placebo | Data redacted [1] |

| Phase 2 | Efficacy & Safety | AGN-242428 Higher Dose | Data redacted [1] |

| Phase 1/2 | Biomarker (IL-17A) & Safety | AGN-242428 | "No serious adverse events were reported, and all study subjects completed dosing" [1] |

| Phase 1 | Safety | AGN-242428 | "No serious adverse events were reported" [1] |

Interpretation and Context

- Mechanistic Context: Targeting RORγt was part of a broader research effort to develop oral therapies for psoriasis that act further upstream in the inflammatory cascade compared to biologic drugs that target individual cytokines like IL-17 or IL-23 [4] [2] [3].

- Discontinuation Implication: The fact that this compound was discontinued after Phase 2 trials, despite early positive safety signals, strongly suggests that the compound did not demonstrate sufficient efficacy to warrant further development in its pivotal studies [1].

References

Vimirogant clinical trial phases

Clinical Development Overview

The table below summarizes the key clinical development milestones for Vimirogant.

| Indication | Highest Phase Achieved | Status | Key Dates/Notes |

|---|---|---|---|

| Plaque Psoriasis | Phase 2 | Discontinued [1] [2] | Phase 2 trial initiated Nov 2017 [1] |

| Psoriatic Arthritis | Phase 2 | Discontinued [2] | Phase 2 trial initiated Aug 2015 [1] |

| Dry Eye Syndromes | Phase 2 | Discontinued [1] [2] | Phase 2 trial initiated Mar 2020; completed Mar 2022 [1] [2] |

| Multiple Sclerosis | Discontinued (Phase unspecified) | Discontinued [2] | Developed for autoimmune disorders [2] |

Pharmacological Profile & Key Data

This compound (AGN-242428, VTP-43742) is a potent and selective small molecule inverse agonist of the RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) nuclear hormone receptor [1] [3] [4]. This target is a master regulator of the differentiation and function of T-helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A [5] [6].

Quantitative Potency and Selectivity

The following table summarizes key in vitro pharmacological data for this compound:

| Assay Parameter | Result | Experimental Context |

|---|---|---|

| RORγt Binding Affinity (Ki) | 3.5 nM [3] [7] | Radio-ligand binding scintillation proximity assay [4] |

| RORγt Functional Inhibition (IC₅₀) | 17 nM [3] [7] | Cell-based assay |

| Cellular Activity in hPBMCs (IC₅₀) | 18 nM [3] [7] | Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells |

| Selectivity vs. RORα & RORβ | >1,000-fold [3] [4] [7] | Demonstrates high specificity for the RORγt isoform |

| Inhibition of hERG | 45.4% inhibition at 3 µM [4] | Assessed potential for cardiac channel liability |

Key Preclinical Experimental Protocols

- In Vitro IL-17A Inhibition in Human Systems: IL-17A production was measured in activated human peripheral blood mononuclear cells (hPBMCs) and human whole blood stimulated with a combination of IL-1β, IL-6, and IL-23 to drive Th17 differentiation. This compound was added to the culture, and supernatant IL-17A levels were quantified via ELISA to determine the IC₅₀ value [3] [7].

- In Vivo Efficacy in EAE Model: The Experimental Autoimmune Encephalomyelitis (EAE) mouse model, induced by immunization with MOG₃₅‑₅₅/CFA, was used. This compound was administered orally. Clinical scores for paralysis were assessed daily. At the study endpoint, spinal cords were harvested for histological analysis of demyelination and mRNA quantification of inflammatory markers (e.g., IL-17A, IL-17F, IL-22) [3] [7].

Mechanism of Action and Signaling Pathway

This compound's mechanism involves targeting the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis. The diagram below illustrates this pathway and the site of this compound's action.

This compound inhibits RORγt, a key transcription factor for Th17 cell differentiation and IL-17 production.

Interpretation of Clinical Development Status

The discontinuation of this compound after Phase 2, despite promising mechanistic and early clinical data, is a common outcome in drug development. This decision can be influenced by several factors:

- Efficacy: The drug may not have demonstrated a sufficiently superior or clinically meaningful benefit over existing therapies in later-stage, larger trials.

- Safety: While early trials reported no serious adverse events [1], longer or larger studies may have uncovered a safety or tolerability profile that did not support further development.

- Strategic Portfolio Decisions: Following the acquisition of Allergan by AbbVie in 2020, the new parent company may have prioritized other assets in its pipeline [2].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound - AbbVie/Vitae Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. This compound hydrochloride (Synonyms: VTP-43742 ... [medchemexpress.com]

- 4. Probe this compound [chemicalprobes.org]

- 5. Therapeutic Advances in Psoriasis: From Biologics to ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental pharmacological management of psoriasis [dovepress.com]

- 7. This compound (VTP-43742) | RORγt Inhibitor [medchemexpress.com]

Mechanism of Action and Development Status

Vimirogant was designed as an oral RORγt inverse agonist [1]. RORγt is a master transcription factor for the development and function of Th17 cells, which are central to the pathogenesis of psoriasis by producing inflammatory cytokines like IL-17 [2] [3]. By inhibiting RORγt, this compound aimed to suppress the IL-17 pathway at its source.

Development for plaque psoriasis and psoriatic arthritis has been discontinued, though a Phase II trial for Dry Eye Syndromes was completed in March 2022 [4] [1]. No detailed public clinical results for its efficacy in psoriasis are available.

Experimental Protocols for Psoriasis Clinical Trials

While specific protocols for this compound trials are not public, Phase II trials for moderate-to-severe plaque psoriasis generally follow a standard design:

- Primary Endpoint: The proportion of patients achieving a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI 75) at Week 12 or 16 [2] [3].

- Key Secondary Endpoints:

- Proportion of patients achieving PASI 90 and PASI 100 (clear or almost clear skin).

- Score on the Investigator's Global Assessment (IGA).

- Improvement in Dermatology Life Quality Index (DLQI).

- Study Design: Randomized, double-blind, placebo-controlled trials. Some studies may include an active comparator arm (e.g., another approved biologic drug).

- Patient Population: Adults with moderate-to-severe chronic plaque psoriasis, covering a minimum body surface area (BSA), and candidates for systemic therapy or phototherapy.

The Competitive Landscape of Emerging Psoriasis Therapies

Although this compound was discontinued, the field of small-molecule therapies for psoriasis is advancing rapidly. The table below contrasts other key oral and topical agents in development or recently approved, highlighting the competitive environment this compound exited [2] [3].

| Drug Name | Target | Route of Administration | Key Development Status (as of 2024) |

|---|---|---|---|

| Deucravacitinib | TYK2 Inhibitor | Oral | Approved |

| Piclidenoson (CF101) | A3 Adenosine Receptor Agonist | Oral | Phase III |

| Upadacitinib | JAK1 Inhibitor | Oral | Approved for other indications; investigated for psoriasis |

| Tapinarof | AhR Agonist | Topical | Approved |

| Roflumilast | PDE4 Inhibitor | Topical | Approved (for psoriasis in certain regions) |

Visualizing the Therapeutic Target of this compound

The following diagram illustrates the intended mechanism of action of this compound within the IL-23/Th17 pathway, a key inflammatory axis in psoriasis.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Small Molecules in the Management of Psoriasis and ... [pmc.ncbi.nlm.nih.gov]

- 3. Latest Advances for the Treatment of Chronic Plaque ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - AbbVie/Vitae Pharmaceuticals - AdisInsight [adisinsight.springer.com]

Vimirogant (VTP-43742) Technical Profile

Vimirogant is a potent, selective, and orally active RORγt inverse agonist developed for researching autoimmune disorders. It targets the nuclear receptor RORγt (RAR-related orphan receptor gamma t), a key transcription factor in the differentiation and function of Th17 cells, which are central to the pathogenesis of autoimmune diseases like psoriasis [1] [2].

Quantitative Data Summary

The table below summarizes key quantitative data for this compound:

| Parameter | Value | Assay/Context |

|---|---|---|

| Ki (Binding Affinity) | 3.5 nM [2] [3] | Radio-ligand RORγ binding scintillation proximity assay [1] |

| IC₅₀ (Enzymatic) | 17 nM [2] [3] | Not specified in detail [2] |

| IC₅₀ (Cellular - Mouse) | 57 nM | IL-17A secretion from mouse splenocytes [2] [3] |

| IC₅₀ (Cellular - Human) | 18 nM (hPBMCs); 192 nM (human whole blood) [2] [3] | IL-17A secretion from activated cells [2] [3] |

| Selectivity | >1000-fold vs. RORα and RORβ isotypes [1] [2] | Binding assays against other ROR isoforms [1] |

| hERG Inhibition | 45.4% inhibition at 3 μM [1] | Off-target selectivity assessment [1] |

| Clinical Stage | Has been dosed orally in humans in Phase I and Phase II studies [1] | For autoimmune diseases [1] |

Experimental Protocols & Methodologies

While full experimental protocols from primary literature are not available in the search results, the suppliers and database provide summaries of key methodologies.

1. In Vitro Binding and Cellular Assays

- Target Potency (Ki/IC₅₀): Determined using a radio-ligand RORγ binding scintillation proximity assay [1].

- Cellular Potency (IC₅₀):

- Selectivity Profiling: Assessed against a panel of other nuclear receptors and enzymes to establish the >1000-fold selectivity over RORα and RORβ [1] [2].

2. In Vivo Efficacy Model

- Model: Mouse Experimental Autoimmune Encephalomyelitis (EAE) model, induced by immunization with MOG₃₅‑₅₅/CFA [2] [3].

- Intervention: this compound was administered orally.

- Endpoint Analysis:

Experimental Pathway and Workflow Visualization

The following diagram illustrates the logical workflow of the key experiments used to profile this compound, from initial biochemical screening to in vivo validation.

Experimental workflow for profiling this compound, from target binding to clinical trials.

The diagram below outlines the core mechanistic pathway by which this compound is proposed to exert its therapeutic effect in Th17-driven autoimmune diseases.

References

Vimirogant scientific background

Vimirogant at a Glance

| Aspect | Details |

|---|---|

| Alternative Names | AGN-242428; VTP-43742 [1] [2] |

| Drug Type | Small molecule; New Molecular Entity [1] [2] |

| Originator/Developer | Vitae Pharmaceuticals (later AbbVie/Allergan) [1] [2] |

| Mechanism of Action | RORγt inverse agonist [3] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a key master transcription factor for the differentiation and function of Th17 cells [3]. |

| Primary Biological Effect | Inhibits Th17 cell differentiation and secretion of IL-17A (a pivotal cytokine in autoimmune inflammation), without affecting Th1, Th2, or Treg cell pathways [3]. |

| Key Quantitative Data (In Vitro) | - Ki (binding affinity) for RORγt: 3.5 nM [3]

- IC₅₀ for RORγt: 17 nM [3]

- Selectivity: >1000-fold selective for RORγt over related receptors RORα and RORβ [3]

- IC₅₀ in hPBMCs: 18 nM (IL-17A secretion) [3] | | Highest Development Phase | Phase II (for Dry Eye Syndromes and Plaque Psoriasis), now Discontinued for autoimmune disorders, multiple sclerosis, and plaque psoriasis [1] [2]. |

Mechanism of Action & Signaling Pathway

This compound's mechanism is to target the root of Th17 cell-driven inflammation. The diagram below illustrates the signaling pathway and the drug's specific site of action.

This compound acts as a RORγt inverse agonist, inhibiting the Th17/IL-17 pathway upstream.

Key Experimental Data & Protocols

The potency and selectivity of this compound were characterized through standard biochemical and cellular assays.

In Vitro Profiling

The data in the table below were primarily generated from experiments using the free form of this compound. Note that the hydrochloride (HCl) salt form was developed to improve the stability of the compound while retaining the same biological activity [3] [4].

| Assay / Model | Key Measurement | Result (IC₅₀ / Ki) | Experimental Context / Protocol |

|---|---|---|---|

| Biochemical Assay | RORγt Binding Affinity | Ki = 3.5 nM [3] | Measurement of direct binding to the RORγt protein. |

| Biochemical Assay | RORγt Functional Inhibition | IC₅₀ = 17 nM [3] | Assay measuring the inhibition of RORγt transcriptional activity. |

| Cellular Assay (Mouse) | Inhibition of Th17 Differentiation | IC₅₀ = 57 nM [3] | Protocol: Mouse splenocytes were stimulated under Th17-polarizing conditions in the presence of this compound. IL-17A secretion was measured to assess inhibition of Th17 cell differentiation [3]. |

| Cellular Assay (Human) | Inhibition of IL-17A Secretion | IC₅₀ = 18 nM [3] | Protocol: Activated human peripheral blood mononuclear cells (hPBMCs) were treated with this compound, and IL-17A levels in the supernatant were quantified [3]. |

| Cellular Assay (Human) | Inhibition in Whole Blood | IC₅₀ = 192 nM [3] | Protocol: The same IL-17A secretion assay was conducted in a more physiologically relevant human whole blood model, which typically results in a higher IC₅₀ due to protein binding [3]. |

In Vivo Evidence

The most referenced in vivo model for this compound is the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a standard model for multiple sclerosis [3].

- Protocol: Mice immunized with MOG₃₅‑₅₅/CFA to induce EAE were treated orally with this compound.

- Outcome: The treatment significantly suppressed clinical symptoms, demyelination, and the mRNA expression of multiple inflammatory markers in the spinal cord [3].

Clinical Development Status

Despite promising preclinical data, the clinical development of this compound for its primary indications has stopped.

- Discontinued Indications: The drug's development for plaque psoriasis, other psoriasis, multiple sclerosis, and general autoimmune disorders has been officially discontinued [1] [2].

- Completed Trials: A Phase II trial for Dry Eye Syndromes (NCT04030962) was completed in March 2022 [1]. There is no public information indicating further development in this or other areas.

Research-Use Only Information

This compound and its hydrochloride salt are currently available from several chemical suppliers (e.g., MedChemExpress, AbMole) "For research use only" and not for human consumption [3] [4]. Researchers can acquire it for in vitro or in vivo non-clinical studies.

References

Mechanism of Action & Pathway Analysis

Vimirogant works by selectively inhibiting RORγt, a master transcription factor essential for the development and function of pro-inflammatory T-helper 17 (Th17) cells [1]. The following diagram illustrates the signaling pathway and the point of this compound's intervention.

This compound inhibits RORγt in the nucleus, blocking Th17 cell differentiation and IL-17 production.

Experimental Evidence & Protocols

The following table outlines the key experimental findings and the methodologies used to obtain them.

| Experimental Model | Key Findings | Reported Methodology |

|---|---|---|

| In Vitro (Cellular Assays) | IC₅₀ of 18 nM for inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs). IC₅₀ of 192 nM in human whole blood [2]. | Cell Preparation: hPBMCs isolated from healthy donors; human whole blood collected. Stimulation: Cells were activated (specific mitogens not detailed in sources). Treatment & Measurement: this compound applied at varying concentrations. IL-17A secretion measured via ELISA [2]. |

| In Vitro (Th17 Differentiation) | IC₅₀ of 57 nM for inhibition of Th17 differentiation in mouse splenocytes, without affecting Th1, Th2, or Treg cell differentiation [2]. | Cell Culture: Mouse splenocytes cultured under Th17-polarizing conditions (e.g., TGF-β, IL-6, IL-1β, IL-23). Treatment: this compound added to culture. Analysis: Flow cytometry to quantify CD4+ IL-17A+ Th17 cells and other T-helper subsets [2]. |

| In Vivo (Mouse EAE Model) | Oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. | Disease Induction: Experimental Autoimmune Encephalomyelitis (EAE) induced in mice using MOG₃₅‑₅₅/CFA immunization. Dosing: this compound administered orally at specified doses. Assessment: Clinical scoring for paralysis, histopathology for demyelination in spinal cord, and qPCR for inflammatory markers [2]. |

Research Status and Context in Psoriasis

This compound represents a novel approach in the therapeutic landscape for psoriasis. While biologics that target extracellular cytokines like IL-17 and IL-23 are well-established, small molecules like this compound offer the advantage of oral administration and intracellular targeting [3] [4] [5].

- Therapeutic Rationale: The IL-23/Th17 axis is a central pathway in psoriasis pathogenesis [3] [6]. RORγt is a logical target because it sits upstream, controlling the production of multiple inflammatory cytokines, including IL-17A, IL-17F, and IL-22 [1].

- Current Status: The available data for this compound is primarily from commercial chemical suppliers and pre-clinical research summaries [2] [7]. One review from 2021 listed it among the molecules under investigation for psoriasis, indicating it was in a relatively early stage of development at that time [6]. There is no information in the search results about its status in active clinical trials for psoriasis.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in ... [sciencedirect.com]

- 2. This compound (VTP-43742) | RORγt Inhibitor [medchemexpress.com]

- 3. Therapeutic Advances in Psoriasis: From Biologics to ... [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecules in the Management of Psoriasis and... [journals.lww.com]

- 5. Small Molecules in the Management of Psoriasis and ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental pharmacological management of psoriasis [dovepress.com]

- 7. This compound [acetherapeutics.com]

Vimirogant binding affinity studies

Introduction to Vimirogant

This compound (also known as VTP-43742) acts as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt) [1]. This transcription factor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17A [2]. The therapeutic strategy behind this compound was to orally inhibit a target upstream in the IL-23/Th17 signaling pathway, potentially offering a broader effect than biologics that target single cytokines [2]. Its development for psoriasis reached Phase IIa clinical trials but was discontinued in 2018 [2].

Mechanism of Action & Signaling Pathway

The diagram below illustrates the core signaling pathway that this compound targets.

This compound inhibits RORγt, suppressing Th17-driven inflammation.

This compound binds to the ligand-binding domain of RORγt, which disrupts its function and is characterized as an inverse agonist [1] [2]. This binding is thought to disturb the conformation of Helix 12 in the receptor, which is critical for its transcriptional activity [2]. The primary cellular outcome is the inhibition of Th17 cell differentiation and a consequent reduction in the production of key cytokines like IL-17A, IL-17F, and IL-22 [3] [4].

Quantitative Binding & Potency Data

The table below summarizes key quantitative data for this compound's activity.

| Assay Type | Measured Value | Experimental Context |

|---|---|---|

| Binding Affinity (Ki) | 3.5 nM [3] [4] | Direct binding to RORγt protein [3] [4]. |

| Functional Potency (IC₅₀) | 17 nM [3] [4] | RORγt reporter gene assay [3] [4]. |

| Cellular Potency (IC₅₀) | 18 nM [3] [4] | IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs) [3] [4]. |

| Cellular Potency (IC₅₀) | 57 nM [3] [4] | IL-17A inhibition in mouse splenocytes [3] [4]. |

| Cellular Potency (IC₅₀) | 192 nM [3] [4] | IL-17A inhibition in human whole blood [3] [4]. |

| Selectivity | >1,000-fold [3] [1] | Selective for RORγt over RORα and RORβ isotypes [3] [1]. |

Key Experimental Methodologies

The robust data on this compound is derived from a suite of standardized biochemical and cellular assays.

- Biochemical Binding and Reporter Gene Assays: The binding affinity (Ki) was likely determined using a radio-ligand RORγ binding scintillation proximity assay [1]. The primary functional potency (IC₅₀) was measured in a cellular reporter gene assay (RGA), where a plasmid containing an RORγt-responsive promoter driving a luciferase gene is transfected into cells. Inhibition of luciferase activity by the compound reflects its functional antagonism [2].

- In Vitro Cellular Assays: To measure functional effects in biologically relevant systems, key experiments included:

- Inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) and mouse splenocytes, demonstrating its effect on primary immune cells [3] [4].

- Inhibition of IL-17A in human whole blood, a more challenging assay that accounts for protein binding and provides a better translational model for in vivo efficacy [3] [4].

- Selectivity profiling against related nuclear receptors (RORα, RORβ) and a broad panel of other enzymes and receptors to confirm its targeted action [3] [1].

- Structural Biology: The 3D interaction between this compound and its target was elucidated using X-ray crystallography. The co-crystal structure of this compound bound to the RORγt ligand-binding domain has been deposited in the Protein Data Bank under the accession code 5NTW [1]. This structure is critical for understanding the binding mode and for structure-based drug design.

- In Vivo Pharmacology: The efficacy of this compound was demonstrated in a mouse experimental autoimmune encephalitis (EAE) model. Oral administration significantly suppressed clinical symptoms, demyelination, and the expression of inflammatory markers in the spinal cord [3] [4].

Status in Clinical Development

This compound was developed by Vitae Pharmaceuticals (later acquired by Allergan/AbbVie) [1] [2]. It successfully entered Phase IIa clinical trials for psoriasis. However, its clinical development was discontinued in 2018 [2]. This highlights the attrition common in drug development, where promising pre-clinical compounds may not advance due to various factors such as efficacy, safety, or strategic portfolio decisions.

References

Vimirogant (VTP-43742) In Vitro Efficacy Profile

| Assay / Model | Target / Effect | Result (IC₅₀ / Kᵢ) | Key Findings / Context |

|---|---|---|---|

| RORγt Binding & Inhibition [1] | RORγt Inverse Agonism | IC₅₀ = 17 nM | Potent and direct inhibition of the RORγt receptor. |

| RORγt Binding [1] | RORγt Binding Affinity | Kᵢ = 3.5 nM | High binding affinity for the RORγt ligand-binding domain. |

| Selectivity Profile [1] | RORα & RORβ | >1000-fold selectivity | Highly selective for RORγt over related nuclear receptors RORα and RORβ. |

| Cellular Efficacy (Mouse) [1] | Th17 Differentiation & IL-17A Secretion | IC₅₀ = 57 nM | Inhibited Th17 cell differentiation and IL-17A production in mouse splenocytes. |

| Cellular Efficacy (Human) [1] | IL-17A Secretion from hPBMCs | IC₅₀ = 18 nM | Effectively suppressed IL-17A release from activated human peripheral blood mononuclear cells. |

| Cellular Efficacy (Human) [1] | IL-17A Secretion in Whole Blood | IC₅₀ = 192 nM | Retained activity in a more complex biological system (human whole blood). |

Mechanism of Action and Experimental Context

Vimirogant is a potent, selective, and orally active RORγt inverse agonist [1] [2]. RORγt is the master transcription factor for the development and function of Th17 cells. By targeting RORγt, this compound acts upstream in the IL-23/Th17 axis, potentially offering a broader suppressive effect on Th17-driven pathology compared to biologics that target single cytokines like IL-17 or IL-23 [2].

The experimental data shows that this compound not only binds tightly to RORγt but also effectively translates this binding into a functional effect, significantly reducing the secretion of the key pro-inflammatory cytokine IL-17A in both human and mouse cellular models [1]. Its high selectivity is a crucial feature, suggesting a lower potential for off-target effects.

This compound inhibits RORγt, a key transcription factor in the Th17 cell pathway that leads to IL-17 production and psoriatic inflammation.

Important Note on Data and Development Status

The most specific quantitative data is sourced from a commercial chemical supplier's website (MedChemExpress) [1]. While this data is consistent with the compound's known profile from a primary research publication [2], you should ideally verify these values through original peer-reviewed literature for critical research purposes.

Furthermore, the clinical development of this compound for plaque psoriasis was discontinued in 2018 after Phase IIa trials [2]. This status means:

- Limited New Data: It is unlikely that new, extensive technical guides or whitepapers on this specific compound are being produced.

- Research Context: The available data is still valuable for understanding the pharmacology of RORγt inhibition and for benchmarking purposes in drug discovery.

References

Vimirogant (VTP-43742) Drug Profile

| Attribute | Details |

|---|---|

| Drug Type | Small Molecule [1] |

| Mechanism of Action | RORγt Inverse Agonist [1] [2] [3] |

| Molecular Target | RAR-related orphan receptor gamma t (RORγt) [1] [2] |

| Therapeutic Axis | IL-23/Th17 pathway [2] [3] |

| Highest Phase Reached | Phase 2 [1] [2] |

| Development Status | Discontinued (as of 2018) [1] [2] |

| Indications Studied | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |

Mechanism of Action and Preclinical Context

Vimirogant was designed to orally target the IL-23/Th17 axis, a key pathway in autoimmune diseases like psoriasis. Unlike biologic drugs that inhibit specific cytokines like IL-17 or IL-23, this compound acts upstream by inhibiting RORγt, the master transcription factor for the differentiation and function of pro-inflammatory Th17 cells [2] [3]. This mechanism offered the potential for a broader regulation of Th17-driven pathology.

The following diagram illustrates the targeted signaling pathway and the strategic point of this compound's intervention.

> this compound inhibits the RORγt transcription factor, acting upstream in the IL-23/Th17 pathway to suppress the production of multiple pro-inflammatory cytokines.

While detailed protocols for this compound are unavailable, research into similar RORγt antagonists typically involves in vitro and in vivo models [2] [3]:

- In vitro assessments include Reporter Gene Assays (RGA) to measure RORγt inhibition, human whole blood assays to quantify IL-17 suppression, and tests for drug-like properties.

- In vivo models commonly use murine models of autoimmune disease, such as experimental autoimmune encephalitis (EAE) or imiquimod-induced psoriasis, to evaluate the compound's ability to reduce disease pathology.

References

Vimirogant research updates 2025

Vimirogant Status Update (2025)

The table below summarizes the key details about this compound based on the available information.

| Attribute | Details |

|---|---|

| Latest Status | Discontinued (as of November 2025) [1] |

| Highest Phase Reached | Phase 2 [1] |

| Drug Type | Small molecule [1] |

| Target & Mechanism | RORγt inverse agonist [1] [2]. Selectively inhibits the Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt), a master regulator of Th17 cell differentiation and IL-17 production [2]. |

| 2025 Clinical Trial Update | A Phase 2 study for Dry Eye Disease was re-classified as a Phase 1/2 trial and marked as completed in May 2025 [3]. |

| Previous Indications Studied | Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1] |

This compound Mechanism of Action

This compound was designed as a potent and selective oral inhibitor of RORγt, a key transcription factor in the pathogenesis of several autoimmune diseases [2]. The diagram below illustrates its intended mechanism of action.

Key Pharmacological Profile

Preclinical data characterized this compound as a highly selective RORγt inhibitor [2]:

- Potency: Demonstrated a Ki (inhibition constant) of 3.5 nM and an IC50 (half-maximal inhibitory concentration) of 17 nM against RORγt.

- Selectivity: Showed over 1,000-fold selectivity for RORγt versus the related RORα and RORβ isotypes.

- Cellular Activity: Inhibited Th17 cell differentiation and IL-17A secretion from mouse splenocytes (IC50 = 57 nM) and from activated human peripheral blood mononuclear cells (hPBMCs, IC50 = 18 nM), without affecting Th1, Th2, or Treg cell pathways.

Research Implications and Alternatives

The discontinuation of this compound highlights the challenges in developing targeted immunotherapies. However, RORγt remains a validated target for autoimmune conditions [4] [5]. Your research may benefit from:

- Monitoring Competitor Pipelines: Other organizations may have RORγt modulator programs in earlier stages of development.

- Exploring Alternative Mechanisms: The broader landscape of oral small molecules for psoriasis includes inhibitors targeting JAK/STAT, TYK2, PDE4, and IL-23 pathways, which offer different risk-benefit profiles [6] [7] [8].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound (VTP-43742) | RORγt Inhibitor [medchemexpress.com]

- 3. Eurobio Scientific News [sigma.larvol.com]

- 4. Experimental pharmacological management of psoriasis [dovepress.com]

- 5. Oral small molecules: new therapeutic targets in psoriasis [bohrium.com]

- 6. Therapeutic Advances in Psoriasis: From Biologics to ... [mdpi.com]

- 7. Small Molecules in the Management of Psoriasis and... [journals.lww.com]

- 8. Advances for the treatment of chronic plaque psoriasis | BTT [dovepress.com]

Vimirogant (AGN-242428 / VTP-43742) Overview

Vimirogant was an investigational oral small-molecule drug explored for treating autoimmune diseases. The table below summarizes its core profile:

| Attribute | Description |

|---|---|

| Originator/Developer | Vitae Pharmaceuticals; AbbVie; Allergan [1] |

| Molecular Class | Small molecule [1] |

| Mechanism of Action | RORγ (Retinoic acid receptor-related Orphan Receptor Gamma) inhibitor [2] [3] [4] |

| Therapeutic Area | Autoimmune disorders [1] [3] |

| Highest Development Phase | Phase II (for dry eye disease) [1] |

| Status in Psoriasis & Other Autoimmune Indications | Discontinued (for plaque psoriasis, multiple sclerosis) [1] |

Chemical and Pharmacological Profile

The following table outlines the known chemical and basic biological properties of this compound. Please note that this information is primarily sourced from chemical vendor catalogs for research purposes [3] [4].

| Property | Detail |

|---|---|

| CAS Number | 1802706-04-2 [3] [4] |

| Molecular Formula | C₂₇H₃₅F₃N₄O₃S [3] [4] |

| Molecular Weight | 552.65 g/mol [3] [4] |

| Biological Activity | RORγ inhibitor (Kᵢ <100 nM) [3] [4] |

| Storage (Powder) | -20°C for 3 years [4] |

| Solubility | Soluble in DMSO to 10 mM [3] |

Experimental Protocol: In Vitro RORγ Inhibition Assay

While detailed proprietary protocols from the developers are not available, the general principles for investigating a RORγ inhibitor like this compound are outlined below.

- 1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against the RORγ receptor in a cell-free or cellular context.

- 2. Materials:

- Recombinant Protein: Purified RORγ ligand-binding domain (LBD).

- Test Compound: this compound.

- Ligand: Radiolabeled or fluorescent-labeled natural ligand (e.g., cholesterol sulfate) or a reference co-activator peptide.

- Buffer: Assay buffer suitable for protein-ligand binding.

- Equipment: Microplate reader for fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

- 3. Methodology:

- Assay Principle: A competitive binding assay is performed. The ability of this compound to displace a known fluorescent tracer from the RORγ LBD is measured, typically using a TR-FRET or FP readout. This signal change is used to calculate the degree of inhibition [2].

- Procedure:

- Prepare a dilution series of this compound in DMSO, then dilute further in assay buffer.

- In a microplate, mix the RORγ protein, the tracer molecule, and each concentration of this compound.

- Incubate the plate in the dark to allow binding equilibrium.

- Measure the TR-FRET or FP signal.

- Include controls: wells with no inhibitor (100% activity) and wells with a non-labeled competitor (0% activity).

- 4. Data Analysis:

- Plot the measured signal (or % inhibition) against the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

- The Kᵢ value (<100 nM, as reported) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, accounting for tracer and protein concentrations [3] [4].

RORγt's Role in Psoriasis Pathogenesis and this compound's Action

The diagram below illustrates the theoretical mechanism of action for this compound within the IL-23/Th17 immune pathway, which is central to psoriasis.

This diagram shows how this compound was designed to target a key step in the inflammatory cascade of psoriasis. By inhibiting RORγt, it aimed to reduce the production of pro-inflammatory cytokines like IL-17 [2].

Experimental Protocol: In Vivo Efficacy Assessment

Preclinical in vivo studies in animal models are essential for evaluating a drug's efficacy. The general approach for a psoriasis drug like this compound would be:

- 1. Animal Model: The imiquimod (IMQ)-induced psoriasis-like mouse model is a standard pre-clinical model.

- 2. Dosing Regimen:

- Mice are divided into groups: vehicle control, positive control, and several this compound treatment groups at different doses.

- This compound is administered orally, once or twice daily.

- Psoriasis-like inflammation is induced on the skin by daily application of IMQ cream.

- 3. Efficacy Endpoints:

- Clinical Scoring: Skin inflammation is graded daily for erythema, scaling, and thickness.

- Histological Analysis: Skin samples are analyzed for epidermal thickness (acanthosis), immune cell infiltration, and other psoriasiform features.

- Molecular Analysis: Levels of key cytokines (IL-17A, IL-22, IL-23) in skin or serum are measured.

- 4. Data Analysis: Compare the mean clinical and histological scores, as well as cytokine levels, between the treatment and control groups using statistical tests to demonstrate a dose-dependent reduction in inflammation.

Important Notes on Information Gaps

The information presented has limitations. The experimental protocols above are reconstructions of standard practices in the field, as specific details from this compound's development program are not available in the public search results provided. Key information such as detailed pharmacokinetic data, specific results from clinical trials, and the precise reasons for its discontinuation in autoimmune indications are also not present in these sources.

References

- 1. - AbbVie/Vitae Pharmaceuticals - AdisInsight this compound [adis.springer.com]

- 2. Experimental pharmacological management of psoriasis [dovepress.com]

- 3. (AGN-242428; VTP-43742; RORγ-IN-1) | CAS... This compound [abmole.com]

- 4. Bioactivity, Chemical Properties, Storage & Solubility... This compound [peptidedb.com]

Vimirogant (VTP-43742) Research Application Note

1. Compound Profile & Key Specifications Vimirogant is a potent, selective, and orally active small-molecule antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. It was investigated for the treatment of autoimmune disorders like psoriasis and multiple sclerosis by targeting the IL-17 pathway [2] [1].

The table below summarizes quantitative data for this compound (hydrochloride salt) relevant for in vitro and in vivo experimental design:

| Parameter | Value / Description | Context / Assay |

|---|---|---|

| CAS Number | 1802678-42-7 | This compound hydrochloride [1] |

| Molecular Formula | C27H35F3N4O3S.xHCl |

This compound hydrochloride [1] |

| Purity | 98.39% | Available from commercial suppliers for research [1] |

| Mechanism of Action | RORγt antagonist (Immunosuppressant) | [2] |

| RORγt Inhibition (Ki) | 3.5 nM | Binding affinity [1] |

| RORγt Inhibition (IC₅₀) | 17 nM | Functional activity [1] |

| Selectivity | >1000-fold vs. RORα and RORβ isotypes | [1] |

| IL-17A Inhibition (IC₅₀) | 18 nM | Activated human Peripheral Blood Mononuclear Cells (hPBMCs) [1] |

| IL-17A Inhibition (IC₅₀) | 192 nM | Human whole blood assay [1] |

| Th17 Differentiation (IC₅₀) | 57 nM | Mouse splenocytes [1] |

| Highest Development Phase | Phase II (Discontinued) | For plaque psoriasis, multiple sclerosis, and autoimmune disorders [2] |

2. Detailed Experimental Protocols

2.1. In Vitro Protocol: Inhibition of IL-17A in hPBMCs This protocol measures the potency of this compound in inhibiting IL-17A secretion from activated human immune cells [1].

- Primary Cells: Human Peripheral Blood Mononuclear Cells (hPBMCs).

- Stimulation: Activate cells using a T-cell stimulant (e.g., anti-CD3/CD28 antibodies or Phorbol myristate acetate (PMA) / Ionomycin).

- Compound Treatment:

- Prepare a serial dilution of this compound hydrochloride in DMSO. The final DMSO concentration in the cell culture should typically be ≤0.1%.

- Add the compound to cells prior to or concurrently with stimulation.

- Incubation: Culture cells for 48-72 hours in a standard CO₂ incubator at 37°C.

- Data Collection: Harvest cell culture supernatant. Quantify IL-17A levels using a validated ELISA kit.

- Data Analysis: Calculate the percentage inhibition relative to stimulated, untreated controls and determine the IC₅₀ value using non-linear regression (e.g., four-parameter logistic curve).

2.2. In Vivo Protocol: Efficacy in Mouse EAE Model The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard for researching autoimmune conditions like multiple sclerosis [1].

- Animals: C57BL/6 mice (or a relevant strain for the EAE model).

- Induction: Immunize mice with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intravenously on the day of immunization and 48 hours later.

- Dosing Regimen:

- Compound: this compound hydrochloride.

- Formulation: Prepare a stable suspension or solution suitable for oral gavage. One referenced method uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

- Dosage: The exact efficacious dose in published studies is not specified in the available results, but dosing is performed orally (p.o.) [1].

- Schedule: Administer daily, typically starting from the day of immunization or at the onset of clinical symptoms.

- Monitoring:

- Clinical Scoring: Monitor and record daily clinical scores based on ascending paralysis (e.g., 0: no symptoms, 1: limp tail, 5: moribund or death).

- Endpoint Analysis: At the end of the study, assess spinal cords for demyelination and inflammatory marker expression (e.g., via mRNA analysis) [1].

The following diagram illustrates the core mechanism of action and the experimental workflow in the EAE model:

3. Critical Considerations for Researchers

- Formulation & Solubility: this compound hydrochloride has good solubility in DMSO (up to 125 mg/mL) and ethanol (50 mg/mL). For in vivo studies, the formulation must be optimized for oral bioavailability. The provided formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is a starting point, but stability and tolerability should be verified [1].

- Species Translation: Be aware of potential differences in potency and metabolism between species. The IC₅₀ in mouse splenocytes (57 nM) differs from that in hPBMCs (18 nM), which should be factored into dose selection for animal studies [1].

- Specificity of Effect: Data confirms that this compound inhibits Th17 differentiation without affecting Th1, Th2, or Treg cell lineages, which is crucial for its targeted mechanism. This specificity should be confirmed in your experimental system [1].

- Development Status: As clinical development was discontinued, no human dosing guidelines are available. All information is strictly for preclinical research purposes [2].

References

Vimirogant (VTP-43742) Hydrochloride: Research Overview

Vimirogant hydrochloride is a potent, selective, and orally active retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist [1] [2]. It inhibits the differentiation of T-helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17A, which plays a key role in autoimmune diseases [1]. It has been investigated for the treatment of conditions like psoriasis and multiple sclerosis [1] [2] [3].

Physicochemical Properties & Handling

The table below summarizes key data for this compound hydrochloride, primarily sourced from commercial chemical suppliers [1] [3] [4].

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Details |

|---|---|

| CAS Number | 1802678-42-7 (hydrochloride salt) [1] |

| Molecular Formula | C₂₇H₃₅F₃N₄O₃S • xHCl [1] [4] |

| Molecular Weight | 552.65 (freebase) [3] |

| Purity | >98% [1] [3] |

| Appearance | Light yellow to yellow solid [1] |

| Solubility | DMSO: ~10 mM or 125 mg/mL (may require ultrasonication) [1] [3]. Ethanol: ~50 mg/mL (may require ultrasonication) [1]. | | Storage | Powder: -20°C (desiccated) [1] [3]. Solution: -80°C for long-term (6 months); -20°C for short-term (1 month). Solutions are hygroscopic [1]. | | Handling & Safety | Harmful if swallowed. Very toxic to aquatic life. Use appropriate personal protective equipment (PPE) and avoid inhalation and skin contact [4]. |

Experimental Protocols

The following protocols are adapted from general research procedures and the limited specific data available for this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the dissolution of the compound for in vitro assays.

- Materials: this compound hydrochloride powder, anhydrous DMSO (e.g., cell culture grade), sterile phosphate-buffered saline (PBS) or culture medium, microcentrifuge tubes, pipettes, and a sonicator (e.g., bath sonicator).

- Procedure:

- Primary Stock Solution (e.g., 10 mM): Allow the vial to warm to room temperature in a desiccator to prevent moisture absorption. Accurately weigh 5.53 mg of this compound hydrochloride powder into a microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes.

- Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity. A clear, yellow solution should be obtained.

- Aliquoting: To avoid freeze-thaw cycles, immediately aliquot the primary stock into single-use volumes (e.g., 10-50 µL) and store at -80°C.

- Working Solution: Thaw an aliquot on ice. Dilute the primary stock in pre-warmed sterile PBS or cell culture medium to the desired final concentration (e.g., in the nanomolar range for cell assays). Prepare working solutions fresh for each experiment.

The workflow for this process is outlined below.

Protocol 2: In Vivo Dosing Formulation for Oral Administration

This protocol is based on a formulation used in a pre-clinical mouse model of EAE (Experimental Autoimmune Encephalomyelitis) [1].

- Materials: this compound hydrochloride powder, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, mortar and pestle or tube rotator, vortex mixer.

- Procedure:

- Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure it is well-mixed and clear.

- Calculate the required amount of this compound hydrochloride to achieve the target dose (e.g., 6.25 mg/mL for a 50 mg/kg dose in a mouse, assuming 0.2 mL/20g mouse).

- Add the calculated mass of the compound to the appropriate volume of vehicle.

- Mix the suspension thoroughly. This may require continuous stirring or vortexing for an extended period. The protocol indicates a clear solution can be achieved at this concentration [1].

- Administer the formulation to animals immediately after preparation via oral gavage.

Table 2: Example Formulations for Pre-clinical Research

| Application | Formulation Composition | Final Compound Concentration | Administration Route & Notes |

|---|

| In Vivo (Mouse EAE Model) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | 6.25 mg/mL | Oral (P.O.) Reported to form a clear solution at this concentration. | | Alternative In Vivo | 10% DMSO, 90% Corn Oil [1] | 6.25 mg/mL | Oral (P.O.) Suitable for longer dosing periods (> half a month). | | In Vitro / Cell-Based | Diluted in DMSO, then in cell culture medium [1] | Varies (e.g., IC₅₀ = 17-192 nM) [1] | N/A Final DMSO concentration in assays should typically be ≤0.1%. |

Critical Considerations for Researchers

- Solubility Verification: Always visually inspect your stock and working solutions. Precipitation can occur, especially upon dilution into aqueous buffers. If precipitation is observed, consider further optimization of the solvent system.

- Stability: The compound is sensitive to moisture. Always store the powder and solutions under the recommended conditions and minimize the number of freeze-thaw cycles for stock solutions.

- Bioanalytical Method Development: For pharmacokinetic studies, you will need to develop and validate a sensitive method, likely using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify this compound in biological matrices like plasma or tissue homogenates.

References

Generic Workflow for ELISA Development

The diagram below outlines the key stages in developing and executing a sandwich ELISA, a standard method for quantifying specific antigens in a sample.

Detailed ELISA Protocol

This protocol provides detailed steps for a sandwich ELISA, adapted from general guidelines [1] [2]. All reagents should be prepared and diluted according to manufacturer specifications.

Materials & Reagents

- Solid Phase: 96-well microplate (e.g., Nunc MaxiSorp) [3].

- Coating Buffer: Phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.

- Capture Antibody: Antibody specific to the target analyte.

- Blocking Buffer: PBS with 1-5% Bovine Serum Albumin (BSA) or a similar protein [1].

- Washing Buffer: PBS with a non-ionic detergent (e.g., 0.05% Tween-20).

- Samples and Standards: Diluted in an appropriate sample buffer.

- Detection Antibody: A second specific antibody that binds a different epitope on the target.

- Enzyme-Labeled Secondary Antibody: e.g., Horseradish Peroxidase (HRP)-conjugated antibody.

- Substrate Solution: e.g., TMB (3,3',5,5'-Tetramethylbenzidine) for HRP [2].

- Stop Solution: e.g., 1M or 2M Acid (Sulfuric or Phosphoric).

Step-by-Step Procedure [1] [3] [2]

- Coating: Dilute the capture antibody in a suitable coating buffer to an optimal concentration (e.g., 2-10 µg/mL). Add 100 µL per well to the 96-well plate. Seal the plate and incubate overnight at 4°C.

- Washing: Aspirate the coating solution. Wash the plate with at least 300 µL of washing buffer per well for 3 times. Each wash cycle should last about 1-2 minutes. Blot the plate on absorbent paper to remove residual liquid.

- Blocking: Add 200 µL of blocking buffer to each well. Incubate the plate at 37°C for 1 to 2 hours to cover any remaining protein-binding sites.

- Washing: Repeat the washing process as in Step 2.

- Sample and Standard Incubation: Add 100 µL of diluted standards, controls, or samples to the assigned wells. Seal the plate and incubate at 37°C for 90 minutes to allow the antigen to bind to the capture antibody.

- Washing: Repeat the washing process as in Step 2.

- Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate at 37°C for 1-2 hours.

- Washing: Repeat the washing process as in Step 2.

- Enzyme-Labeled Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate at 37°C for 1 hour.

- Washing: Repeat the washing process as in Step 2.

- Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate the plate at 37°C in the dark for 10-30 minutes, monitoring for color development.

- Stop the Reaction: Add 50 µL of stop solution to each well. The blue color will turn yellow if TMB is used and sulfuric acid is the stop solution.

- Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 5-30 minutes after stopping the reaction [2].

Key Assay Validation Parameters

For a bioanalytical method to be used in drug development, it must be rigorously validated. The table below summarizes the core parameters and typical acceptance criteria to be established [3].

| Validation Parameter | Description | Typical Target (Example) |

|---|---|---|

| Accuracy & Precision | Measure of closeness (accuracy) and reproducibility (precision) of test results to true value. | Intra-assay CV: ~7%; Inter-assay CV: <20% [3]. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal must be distinguishable from blank and meet precision/accuracy criteria [3]. |

| Upper Limit of Quantification (ULOQ) | The highest concentration that can be measured within the linear range. | Defined by the standard curve's highest point with acceptable accuracy [3]. |

| Detection Range | The range between LLOQ and ULOQ. | Established via serial dilution of the standard [3]. |

| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components (e.g., matrix, metabolites). | No significant cross-reactivity with related proteins [3]. |

| Dilutional Linearity | Accuracy of the measurement when a sample is diluted into the assay's quantifiable range. | Serial dilution should result in a proportional signal decrease [3]. |

Critical Considerations for Vimirogant-Specific Development

Developing a specific assay for this compound would require addressing these key areas:

- Reagent Sourcing: The core of the assay requires high-quality, well-characterized antibodies (capture and detection) specifically binding this compound. These are often developed in-house or through specialized antibody vendors.